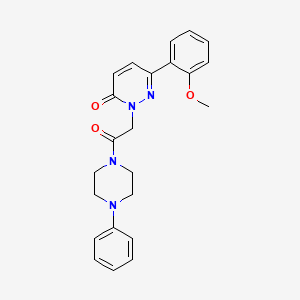
6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure includes a pyridazinone core with a methoxyphenyl group and a phenylpiperazine moiety, which are known to influence its biological activity. The presence of these functional groups is critical for its interaction with biological targets.
Biological Activity Overview
Research indicates that pyridazinone derivatives exhibit a range of pharmacological effects, including:
- Antitumor activity : Several studies have demonstrated that pyridazinones can inhibit the proliferation of cancer cells, including liver (HEP3B) and colon (HCT116) cancer cells.
- Antimicrobial properties : Compounds similar to the target molecule have shown significant antibacterial and antifungal activities.
- CNS effects : The phenylpiperazine component suggests potential neuropharmacological effects, possibly influencing serotonin and dopamine pathways.
Antitumor Activity
A study on various pyridazinone derivatives indicated promising results against cancer cell lines. Notably, compounds with similar structures showed selective cytotoxicity against HEP3B and SH-SY5Y cells, suggesting that modifications in the substituent groups can enhance anticancer properties .
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | HEP3B | 15 | 5 |
| Similar Pyridazinone A | HCT116 | 10 | 6 |
| Similar Pyridazinone B | SH-SY5Y | 12 | 4 |
Antimicrobial Activity
The compound has shown significant antimicrobial activity in vitro. For example, derivatives of pyridazinones have been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics .
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, some studies suggest that pyridazinones may inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression . Additionally, molecular docking studies indicate favorable binding to these targets, enhancing their therapeutic potential.
Case Studies
- Antitumor Efficacy : In a controlled study involving HEP3B liver cancer cells, the compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity. The selectivity index suggests it preferentially targets cancer cells over normal fibroblasts.
- CNS Activity : A pharmacological evaluation indicated that derivatives containing the phenylpiperazine group could modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Eigenschaften
IUPAC Name |
6-(2-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-30-21-10-6-5-9-19(21)20-11-12-22(28)27(24-20)17-23(29)26-15-13-25(14-16-26)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBPCCPAWZYATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














